(S)-Pro-xylane

Description

BenchChem offers high-quality (S)-Pro-xylane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Pro-xylane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H16O5 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C8H16O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h4-12H,2-3H2,1H3/t4?,5?,6?,7?,8-/m0/s1 |

InChI Key |

KOGFZZYPPGQZFZ-WNBHMGEASA-N |

Isomeric SMILES |

CC(CC1[C@@H](C(C(CO1)O)O)O)O |

Canonical SMILES |

CC(CC1C(C(C(CO1)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

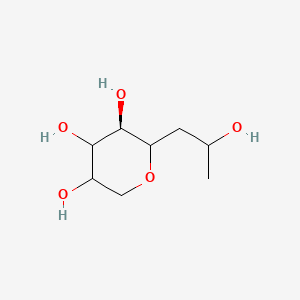

(S)-Pro-xylane chemical structure and properties

An In-depth Technical Guide to (S)-Pro-xylane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pro-xylane, chemically known as (S)-Hydroxypropyl Tetrahydropyrantriol, is a bioactive C-glycoside derived from xylose. Developed using principles of green chemistry, this molecule has garnered significant attention for its anti-aging properties, primarily through its role as an activator of glycosaminoglycan (GAG) biosynthesis. This document provides a comprehensive technical overview of (S)-Pro-xylane, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Chemical Structure and Properties

(S)-Pro-xylane is the S-enantiomer of Pro-xylane, a C-glycoside where a hydroxypropyl group is attached to a tetrahydropyranetriol core, which is derived from xylose sugar.[1][2][3] The "(S)" designation refers to the specific stereochemistry at the chiral center of the 2-hydroxypropyl side chain.[4] This C-glycoside structure is resistant to enzymatic cleavage, enhancing its bioavailability in the skin.

Chemical Structure Diagram

Caption: Figure 1: 2D structure of (S)-Pro-xylane.

Physicochemical and Identification Data

The following table summarizes the key chemical identifiers and properties of (S)-Pro-xylane.

| Property | Value | Reference(s) |

| IUPAC Name | (2S,3R,4S,5R)-2-[(2S)-2-hydroxypropyl]oxane-3,4,5-triol | [4] |

| Synonyms | (S)-Hydroxypropyl Tetrahydropyrantriol | [1] |

| CAS Number | 868156-46-1 | [1][4] |

| Molecular Formula | C₈H₁₆O₅ | [4][5] |

| Molecular Weight | 192.21 g/mol | [4][5] |

| XLogP3 | -1.8 | [4] |

| Hydrogen Bond Donors | 4 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Solubility | Water: 100 mg/mL, DMSO: 250 mg/mL | [2] |

Biological Properties and Mechanism of Action

(S)-Pro-xylane exerts its biological effects primarily by stimulating the synthesis of key components of the extracellular matrix (ECM), which provides structural and biochemical support to surrounding cells.[1] Its small molecular weight allows it to penetrate the skin and act on dermal fibroblasts and epidermal keratinocytes.[6][7]

Stimulation of Glycosaminoglycan (GAG) and Proteoglycan Synthesis

The primary mechanism of (S)-Pro-xylane is the activation of GAG biosynthesis.[3][8] GAGs are long, unbranched polysaccharides that are crucial for skin hydration and firmness.[8] (S)-Pro-xylane has been shown to promote the production of various GAGs, including:

-

Hyaluronic Acid (HA): A major GAG known for its ability to bind and retain water molecules.[1][9]

-

Heparan Sulfate (B86663): Another key GAG involved in cell signaling and ECM structure.[5][10]

By increasing GAG synthesis, (S)-Pro-xylane helps to replenish the skin's moisture content and restore its plumpness.[11] This, in turn, promotes the synthesis of proteoglycans, which are large molecules consisting of a core protein covalently attached to one or more GAG chains.[10][12]

Promotion of Collagen Synthesis

(S)-Pro-xylane indirectly and directly promotes the synthesis of several types of collagen, which are essential for skin strength and elasticity:[6][13]

-

Collagen I: The most abundant collagen in the dermis, providing tensile strength.[8]

-

Collagen IV and VII: Critical components of the dermal-epidermal junction (DEJ), the structure that anchors the epidermis to the dermis.[5][10][11]

By strengthening the DEJ, (S)-Pro-xylane improves the connection between the skin's layers, enhancing firmness and reducing sagging.[5][12]

Signaling Pathway

(S)-Pro-xylane is believed to activate GAG-mediated signaling pathways by up-regulating the expression of cell surface receptors such as CD44 (the main receptor for hyaluronic acid) and syndecans (heparan sulfate proteoglycans).[5][10] This activation stimulates fibroblasts to increase the production of ECM components.

Caption: Figure 2: Proposed signaling pathway of (S)-Pro-xylane in skin cells.

Quantitative Experimental Data

The following table summarizes in vitro data from a study investigating the effects of Pro-xylane on normal human dermal fibroblasts (NHDF).[14]

| Parameter (Test System: NHDF) | Concentration | Result | Reference |

| Cell Viability | 5 µM - 2 mM | Slight enhancing effect, non-toxic | [14] |

| Type I Collagen Secretion | 1 mM | Increase of 148.1% vs. control | [14] |

| Hyaluronic Acid Secretion | 1 mM | Increase of 166.3% vs. control | [14] |

| MMP-1 Secretion | 1 mM | Minor inhibitory effect vs. control | [14] |

| ROS Scavenging | 1 mM | Reduction of ROS levels to 67.5% | [14] |

Experimental Protocols

This section provides representative methodologies for the synthesis and biological evaluation of (S)-Pro-xylane.

Synthesis of Hydroxypropyl Tetrahydropyrantriol

This protocol is adapted from patented chemical synthesis methods.[15][16]

Caption: Figure 3: Simplified workflow for the chemical synthesis of (S)-Pro-xylane.

Methodology:

-

Condensation: D-xylose is reacted with acetylacetone in an aqueous solution under alkaline conditions (e.g., using sodium hydroxide) at approximately 50°C. This condensation reaction forms the C-glycoside intermediate, 1-C-(β-D-xylopyranosyl)-acetone.[16]

-

Reduction: The intermediate from Step 1 is then reduced using a reducing agent such as sodium borohydride. This step converts the ketone group to a hydroxyl group, yielding a crude mixture of hydroxypropyl tetrahydropyrantriol diastereomers in an alkaline aqueous solution.[16]

-

Purification: The alkaline solution is neutralized with an acid. The resulting saline solution undergoes desalination and impurity removal (e.g., via chromatography or extraction) to yield a purified aqueous solution of the product.[16]

-

Stereoselective Hydrogenation & Crystallization: To obtain the specific (S)-stereoisomer, a stereoselective hydrogenation step is performed. The purified intermediate is dissolved in a solvent like isopropanol (B130326) with a chiral catalyst (e.g., [RuCl(cymene)(S-BINAP)]Cl) under a hydrogen atmosphere. The reaction is heated (e.g., to 60°C) for several hours. After the reaction, the final (S)-Pro-xylane product is isolated by cooling and crystallization.[15]

In Vitro Evaluation of ECM Component Synthesis

This protocol describes a general method for assessing the efficacy of (S)-Pro-xylane on human dermal fibroblasts.

1. Cell Culture:

-

Normal Human Dermal Fibroblasts (NHDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Treatment:

-

NHDFs are seeded into multi-well plates and allowed to adhere for 24 hours.

-

The culture medium is then replaced with fresh medium containing various concentrations of (S)-Pro-xylane (e.g., 0.1 mM to 3 mM) or a vehicle control (e.g., water or DMSO).[1][17]

-

Cells are incubated for a specified period (e.g., 48-96 hours).[1]

3. Analysis of ECM Components:

-

Sample Collection: After incubation, the cell culture supernatant is collected to measure secreted proteins. The cells can be lysed to analyze intracellular components or gene expression.

-

Quantification:

-

Collagen I and Hyaluronic Acid: The concentration of secreted Collagen Type I and Hyaluronic Acid in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Gene Expression: Total RNA is extracted from the cell lysates. The expression levels of genes encoding for collagens (e.g., COL1A1, COL4A1, COL7A1) and GAG-related enzymes can be quantified using Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).

-

4. Data Analysis:

-

Results from treated groups are compared to the vehicle control group.

-

Statistical significance is determined using appropriate tests, such as a t-test or ANOVA.

Conclusion

(S)-Pro-xylane is a well-characterized, synthetically accessible C-glycoside with potent bioactivity in the skin's extracellular matrix. Its established mechanism of stimulating GAG and collagen synthesis provides a strong scientific basis for its use in anti-aging and skin-restructuring applications. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore its therapeutic and cosmetic potential further.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (S)-Pro-xylane ((S)-Hydroxypropyl tetrahydropyrantriol) | Others 12 | 868156-46-1 | Invivochem [invivochem.com]

- 3. (S)-Pro-xylane | CAS#:868156-46-1 | Chemsrc [chemsrc.com]

- 4. (S)-Pro-xylane | C8H16O5 | CID 59696975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 6. us.huatengsci.com [us.huatengsci.com]

- 7. dmcostech.com [dmcostech.com]

- 8. Pro-xylane (Hydroxypropyl Tetrahydropyrantriol) [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. sincerechemical.com [sincerechemical.com]

- 11. The Magical Effect Of Pro-Xylane In Skin Care Products-www.china-sinoway.com [china-sinoway.com]

- 12. Pro-Xylane in Skincare: Benefits, Mechanism & Usage 2025 [zicail.com]

- 13. hlextract.com [hlextract.com]

- 14. Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine: A Comprehensive In Vitro and In Vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (S)-Pro-xylane | 868156-46-1 [chemicalbook.com]

- 16. Preparation method of hydroxypropyl tetrahydropyrantriol - Eureka | Patsnap [eureka.patsnap.com]

- 17. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to (S)-Pro-xylane (CAS Number: 868156-46-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pro-xylane, with the CAS number 868156-46-1, is the (S)-enantiomer of Pro-xylane, a bioactive C-glycoside derived from xylose. Developed through green chemistry principles, this molecule has garnered significant attention in dermatological and cosmetic science for its potent anti-aging and skin-rejuvenating properties. This technical guide provides a comprehensive overview of (S)-Pro-xylane, including its synthesis, mechanism of action, and key experimental data. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and skin biology research. (S)-Pro-xylane stimulates the biosynthesis of essential components of the extracellular matrix (ECM), including glycosaminoglycans (GAGs) and collagens, thereby improving skin hydration, elasticity, and structural integrity.[1][2][3][4][5] This document details the experimental protocols for key assays used to evaluate the efficacy of (S)-Pro-xylane and presents quantitative data in a structured format. Furthermore, it visualizes the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of its biological activity.

Chemical Properties and Synthesis

(S)-Pro-xylane, also known as (S)-Hydroxypropyl tetrahydropyrantriol, is a C-glycoside that is metabolically stable and can be absorbed transdermally.[1][2][6]

| Property | Value | Reference |

| CAS Number | 868156-46-1 | [1] |

| Molecular Formula | C₈H₁₆O₅ | [1] |

| Molecular Weight | 192.21 g/mol | [5] |

| Synonyms | (S)-Hydroxypropyl tetrahydropyrantriol | [2] |

Synthesis of (S)-Pro-xylane

The synthesis of Pro-xylane has evolved to favor environmentally friendly methods. A key development is the chemoenzymatic synthesis which offers high stereoselectivity for the biologically more active (S)-enantiomer.[7][8][9]

Conventional Synthesis: The traditional chemical synthesis involves a two-step process:

-

Knoevenagel Condensation: D-xylose, extracted from beechwood, undergoes a condensation reaction with acetylacetone (B45752) in an alkaline aqueous solution.[8][10]

-

Reduction: The resulting 1-C-(β-D-xylopyranosyl)-acetone intermediate is then reduced using a reducing agent like sodium borohydride (B1222165) to yield Pro-xylane.[8][10] This method, however, can produce borate (B1201080) salt byproducts, complicating the purification process.[7][8]

Enzymatic Synthesis for (S)-Pro-xylane: A more advanced and sustainable approach utilizes an engineered carbonyl reductase (CR) for the asymmetric reduction of the 1-C-(β-D-xylopyranosyl)-acetone intermediate.[7][8][10]

-

Enzyme: A particularly effective enzyme is the engineered carbonyl reductase from Candida orthopsilosis (CoCR13), specifically the R129E/D210F variant.[7]

-

Stereoselectivity: This enzymatic reduction exhibits high stereoselectivity, yielding (S)-Pro-xylane with a diastereomeric excess of over 99%.[7]

-

Advantages: This biocatalytic method avoids the use of harsh chemical reducing agents and the formation of borate byproducts, aligning with the principles of green chemistry.[7][9]

Mechanism of Action

(S)-Pro-xylane exerts its biological effects by targeting the biosynthesis of key components of the skin's extracellular matrix (ECM).[2][3] It acts as a biomimetic of endogenous xylosides, which are initiators of glycosaminoglycan (GAG) synthesis.[6]

Stimulation of Glycosaminoglycan (GAG) Synthesis

(S)-Pro-xylane stimulates the production of GAGs, which are crucial for skin hydration and resilience.[2][4]

-

Direct Priming: It can act as a primer for the assembly of GAG chains, bypassing the need for a core protein.[6]

-

Upregulation of Key Molecules: (S)-Pro-xylane upregulates the expression of the hyaluronic acid receptor CD44 and syndecans, which are cell surface proteoglycans that play a role in GAG-mediated signaling pathways.[3][4] This enhances the skin's ability to produce and retain GAGs like hyaluronic acid and chondroitin (B13769445) sulfate (B86663).[2][11]

Enhancement of Collagen and Other ECM Protein Synthesis

(S)-Pro-xylane reinforces the structure of the dermis and the dermal-epidermal junction (DEJ) by promoting the synthesis of various collagens and other structural proteins.[3][7]

-

Dermal Collagens: It stimulates the production of procollagen (B1174764) I and fibrillin-1 in the dermis, contributing to skin firmness and elasticity.[11]

-

DEJ Proteins: At the dermal-epidermal junction, it upregulates the expression of collagen IV, collagen VII, laminin, and perlecan, strengthening the connection between the epidermis and dermis.[4][7][11]

Signaling Pathway

The mechanism of action of (S)-Pro-xylane involves the activation of signaling pathways that regulate ECM homeostasis. By upregulating CD44 and syndecans, it influences cell signaling cascades that control the expression of genes encoding for GAGs, collagens, and other ECM proteins. The interaction with fibroblast growth factor (FGF) signaling, particularly FGF-10, has been shown to be enhanced, promoting keratinocyte migration and epithelial repair.[12][13]

Quantitative Data

The efficacy of Pro-xylane has been demonstrated in various in vitro and clinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of Pro-xylane

| Parameter | Cell Type | Concentration | Duration | Result | Reference |

| GAG Synthesis | Human Fibroblasts | 0.3-3.0 mM | 96 h | Stimulation of GAG synthesis | [2] |

| Sulfated GAG Secretion | Normal Human Epidermal Keratinocytes (NHEK) | 1 mM | 24 h | 8.0 µg/ml increase in sulfated GAGs | [12] |

| Sulfated GAG Secretion | Normal Human Epidermal Keratinocytes (NHEK) | 1 mM | 48 h | 10.6 µg/ml increase in sulfated GAGs | [12] |

| Keratinocyte Migration | Normal Human Epidermal Keratinocytes (NHEK) | 0.3 mM | - | Enhanced migration in response to FGF-10 | [13] |

Table 2: Clinical Efficacy of a Formulation Containing 3% Pro-xylane (60-day study in post-menopausal women)

| Parameter | Improvement vs. Moisturizer Alone | p-value | Reference |

| Skin Firmness | Statistically significant | < 0.05 | [14][15] |

| Complexion Evenness | Statistically significant | < 0.05 | [14][15] |

| Radiance | Statistically significant | < 0.05 | [14][15] |

| Total Lipid Weight | 19% increase | < 0.05 | [14] |

| Squalene | 16% increase | < 0.05 | [14] |

| Sterols | 27% increase | < 0.05 | [14] |

| Free Fatty Acids | 34% increase | < 0.05 | [14] |

| Wax Esters | 56% increase | < 0.05 | [14] |

| Glycerides | 98% increase | < 0.05 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of (S)-Pro-xylane.

Enzymatic Synthesis of (S)-Pro-xylane

This protocol is adapted from a study on the high-efficiency synthesis of optically pure (S)-Pro-xylane.[10]

Objective: To synthesize (S)-Pro-xylane via enzymatic reduction of 1-C-(β-D-xylopyranosyl)-acetone.

Materials:

-

1-C-(β-D-xylopyranosyl)-acetone

-

Engineered Carbonyl Reductase (e.g., CoCR13 R129E/D210F variant)

-

Glucose Dehydrogenase (GDH) for cofactor regeneration

-

NADP⁺ (cofactor)

-

Glucose

-

Phosphate (B84403) buffer (PB), 200 mM, pH 7.0

Procedure:

-

Prepare a 2 mL reaction mixture in a suitable vessel.

-

Add crude enzyme extract from cells expressing the engineered carbonyl reductase and GDH.

-

Add 1-C-(β-D-xylopyranosyl)-acetone to a final concentration of 200 mM.

-

Add glucose to a final concentration of 300 mM.

-

Add NADP⁺ to a final concentration of 0.1 g/L.

-

Bring the final volume to 2 mL with 200 mM phosphate buffer (pH 7.0).

-

Incubate the reaction mixture at 30 °C for 10 hours with agitation.

-

Monitor the reaction progress and product formation using High-Performance Liquid Chromatography (HPLC).

-

Purify the (S)-Pro-xylane product using standard chromatographic techniques.

Quantification of Sulfated GAGs in Cell Culture

This protocol is based on the 1,9-dimethylmethylene blue (DMB) dye-binding assay.[16]

Objective: To quantify the amount of sulfated GAGs secreted by cells in culture following treatment with (S)-Pro-xylane.

Materials:

-

Cell culture medium from treated and untreated cells

-

1,9-dimethylmethylene blue (DMB) solution

-

Chondroitin sulfate standards

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Culture cells (e.g., human dermal fibroblasts or keratinocytes) to the desired confluency.

-

Treat the cells with various concentrations of (S)-Pro-xylane for a specified duration (e.g., 24-96 hours). A vehicle control should be included.

-

Collect the cell culture medium.

-

Prepare a standard curve using known concentrations of chondroitin sulfate.

-

In a 96-well plate, add a small volume of each standard and experimental sample.

-

Add the DMB solution to each well and mix.

-

Immediately read the absorbance at a wavelength of 525 nm using a microplate reader.

-

Calculate the concentration of sulfated GAGs in the samples by comparing their absorbance to the standard curve.

In Vitro Keratinocyte Migration Assay (Boyden Chamber Assay)

This protocol is a generalized procedure for a Boyden chamber or transwell migration assay.[17][18][19][20][21]

Objective: To assess the effect of (S)-Pro-xylane on the migration of keratinocytes.

Materials:

-

Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)

-

Human epidermal keratinocytes

-

Serum-free keratinocyte growth medium

-

Chemoattractant (e.g., FGF-10)

-

(S)-Pro-xylane

-

Cell stain (e.g., Crystal Violet)

-

Cotton swabs

-

Microscope

Procedure:

-

Pre-coat the transwell inserts with an appropriate ECM protein if necessary.

-

Plate keratinocytes in the upper chamber of the Boyden apparatus in serum-free medium.

-

In the lower chamber, add serum-free medium containing the chemoattractant (e.g., FGF-10) and the desired concentration of (S)-Pro-xylane. Include control wells with no chemoattractant, chemoattractant alone, and (S)-Pro-xylane alone.

-

Incubate the chamber at 37°C in a CO₂ incubator for a sufficient time to allow for cell migration (e.g., 24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain.

-

Count the number of migrated cells in several microscopic fields for each membrane.

-

Quantify the results and compare the migration in treated versus control groups.

Conclusion

(S)-Pro-xylane is a well-characterized, bioactive C-glycoside with significant potential in the fields of dermatology and cosmetic science. Its multifaceted mechanism of action, centered on the stimulation of GAG and collagen biosynthesis, provides a strong foundation for its use in anti-aging and skin repair applications. The development of an efficient enzymatic synthesis for the (S)-enantiomer further enhances its appeal as a sustainable and highly effective ingredient. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and utilize the properties of (S)-Pro-xylane. Future research may focus on elucidating the downstream signaling events in greater detail and exploring its potential in other therapeutic areas involving ECM remodeling.

References

- 1. A Simple Method for the Production of Human Skin Equivalent in 3D, Multi-Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. helenarubinstein.co.uk [helenarubinstein.co.uk]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. theskinartistry.com [theskinartistry.com]

- 6. A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering a Carbonyl Reductase for High-Efficiency Synthesis of Optically Pure (S)-Pro-Xylane: An Alternative Synthetic Route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Exogenous Addition of a C-Xylopyranoside Derivative Stimulates Keratinocyte Dermatan Sulfate Synthesis and Promotes Migration | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. A Compensating Skin Care Complex Containing Pro-xylane in Menopausal Women: Results from a Multicentre, Evaluator-blinded, Randomized Study | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 15. researchgate.net [researchgate.net]

- 16. Extracellular Matrix Component Detection - Chondrex, Inc. [chondrex.com]

- 17. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 20. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

(S)-Pro-xylane's Mechanism of Action in Skin Aging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pro-xylane, a C-xylopyranoside derivative, is a key bioactive ingredient in modern cosmetology, lauded for its efficacy in combating the signs of skin aging. Developed through a green chemistry process from beech wood xylose, its mechanism of action is centered on the stimulation of crucial components of the extracellular matrix (ECM), leading to improved skin structure, density, and appearance.[1][2][3][4][5][6] This technical guide provides an in-depth exploration of the molecular pathways influenced by (S)-Pro-xylane, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of its signaling cascades.

Core Mechanism of Action

(S)-Pro-xylane exerts its anti-aging effects by targeting the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans, and by promoting the synthesis of key collagen types. These actions collectively reinforce the dermal-epidermal junction (DEJ) and the overall integrity of the skin's extracellular matrix.[1][2][3][5][7]

Stimulation of Glycosaminoglycan (GAG) and Proteoglycan Synthesis

(S)-Pro-xylane acts as a biomimetic of xyloside, initiating the assembly of GAG chains.[7] This leads to a significant increase in the production of GAGs such as hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and heparan sulfate within the dermis and epidermis.[5][8][9] These molecules are critical for maintaining skin hydration and turgor due to their ability to bind large amounts of water. The increased presence of GAGs contributes to a plumper, more hydrated skin appearance and a reduction in fine lines and wrinkles.[2][5] Furthermore, (S)-Pro-xylane upregulates the expression of the hyaluronic acid receptor CD44 and syndecans, activating GAG-mediated signaling pathways that promote epidermal renewal and improve the skin's barrier function.[7][8][9]

Promotion of Collagen Synthesis

A key aspect of (S)-Pro-xylane's efficacy is its ability to stimulate the production of essential collagen types. It has been shown to up-regulate the expression of pro-collagen I, fibrillin-1, and, most notably, collagen types IV and VII.[3][8][10] Collagen IV is a primary component of the lamina densa, while collagen VII forms the anchoring fibrils that connect the epidermis to the dermis.[3][10] By enhancing the synthesis of these specific collagens, (S)-Pro-xylane strengthens the dermal-epidermal junction, improving skin cohesion and firmness, and reducing age-related skin sagging.[3][10]

Quantitative Data from In Vitro and Clinical Studies

The efficacy of (S)-Pro-xylane has been substantiated by a body of quantitative data from both preclinical and clinical investigations.

In Vitro Studies

| Biomarker/Effect | Model System | (S)-Pro-xylane Concentration | Result | Reference |

| GAG Synthesis | Reconstructed Dermis | Not Specified | 15-fold increase in secreted GAGs (chondroitin/dermatan sulfate) | [11] |

| Collagen I Secretion | Normal Human Dermal Fibroblasts (NHDFs) | 5 µM | 106% increase | [7] |

| Collagen I Secretion | Normal Human Dermal Fibroblasts (NHDFs) | 1 mM | 148.1% increase | [7] |

| Hyaluronic Acid Secretion | Normal Human Dermal Fibroblasts (NHDFs) | 5 µM | 133.7% increase | [7] |

| Hyaluronic Acid Secretion | Normal Human Dermal Fibroblasts (NHDFs) | 1 mM | 166.3% increase | [7] |

| MMP-1 Secretion (in oxidatively stressed cells) | Normal Human Dermal Fibroblasts (NHDFs) | 5 µM | Reduction to 81.5% of control | [7] |

| MMP-1 Secretion (in oxidatively stressed cells) | Normal Human Dermal Fibroblasts (NHDFs) | 1 mM | Reduction to 90.3% of control | [7] |

| Collagen IV and VII Deposition | Reconstructed Skin Model | Not Specified | Significant increase in deposition | [12] |

| Collagen VII Gene Expression | Dermal Fibroblasts | Not Specified | Significant increase | [12] |

Clinical Studies

| Parameter | Study Population | Treatment | Duration | Result | Reference |

| Wrinkle Appearance | Women | Moisturizer with Pro-Xylane | 8 weeks | 24% average reduction | [13] |

| Skin Density | Women | Serum with Pro-Xylane | 4 weeks | 21% improvement | [13] |

| Wrinkle Appearance | Women | Serum with Pro-Xylane | 4 weeks | 31% reduction | [13] |

| Skin Hydration | Women | Moisturizer with Pro-Xylane | 4 weeks | 81% of users reported more hydrated skin | [13] |

| Skin Quality | In vivo biopsy | Pro-Xylane treatment | Not Specified | 17% improvement | [2] |

| Facial Ptosis, Nasolabial Folds, Radiance, Complexion Evenness | 240 post-menopausal women (55-65 years) | 3% Pro-xylane serum | 60 days | Statistically significant improvement (p < 0.05) | [14] |

| Total Lipid Weight on Skin | 240 post-menopausal women (55-65 years) | 3% Pro-xylane serum | 60 days | 19% increase | [14] |

| Squalene on Skin | 240 post-menopausal women (55-65 years) | 3% Pro-xylane serum | 60 days | 16% increase | [14] |

| Sterols on Skin | 240 post-menopausal women (55-65 years) | 3% Pro-xylane serum | 60 days | 27% increase | [14] |

| Free Fatty Acids on Skin | 240 post-menopausal women (55-65 years) | 3% Pro-xylane serum | 60 days | 34% increase | [14] |

| Wax Esters on Skin | 240 post-menopausal women (55-65 years) | 3% Pro-xylane serum | 60 days | 56% increase | [14] |

| Glycerides on Skin | 240 post-menopausal women (55-65 years) | 3% Pro-xylane serum | 60 days | 98% increase | [14] |

| Hyaluronic Acid Content in Skin | 12 subjects with photodamaged forearms | Multi-modal serum with Pro-Xylane | 4 weeks | Significant increase | [12][15] |

| Hyaluronan Synthase 2 (HAS2) Expression | 20 subjects with mild to moderate photodamage | Multi-modal serum with Pro-Xylane | 12 weeks | Significant increase (RT-PCR) | [12][15] |

| Collagen Type 1a1 (COL1A1) Expression | 20 subjects with mild to moderate photodamage | Multi-modal serum with Pro-Xylane | 12 weeks | Significant increase (RT-PCR) | [12][15] |

Experimental Protocols

In Vitro Fibroblast Culture and Treatment

-

Cell Culture: Normal Human Dermal Fibroblasts (NHDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[16][17]

-

Treatment: For efficacy testing, NHDFs are seeded in appropriate culture plates. After reaching a desired confluency (typically 80-90%), the culture medium is replaced with a medium containing various concentrations of (S)-Pro-xylane (e.g., 1 µM to 2 mM).[7] A vehicle control (medium without (S)-Pro-xylane) is run in parallel. The cells are incubated for a specified period (e.g., 24-72 hours) depending on the endpoint being measured.

-

Endpoint Analysis:

-

Collagen and Hyaluronic Acid Secretion: The culture supernatant is collected and analyzed for collagen and hyaluronic acid content using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for human pro-collagen type I and hyaluronic acid.[7]

-

Gene Expression Analysis (RT-PCR): Total RNA is extracted from the cultured fibroblasts using a suitable kit. cDNA is synthesized from the RNA template. Real-time quantitative PCR (RT-qPCR) is then performed using primers specific for target genes such as COL1A1, COL4A1, COL7A1, and HAS2. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).[18][19][20][21][22]

-

Reconstructed Skin Model (Episkin™) Testing

-

Model Preparation: Reconstructed human epidermis models, such as Episkin™, are received as kits containing tissues in a 24-well plate. The tissues are transferred to 6-well plates containing assay medium and pre-incubated overnight at 37°C and 5% CO2.[10]

-

Topical Application: A defined amount of the test substance, formulated in a suitable vehicle (e.g., cream or serum), is applied topically to the surface of the reconstructed skin.[23] A vehicle control is applied to separate tissues.

-

Incubation: The treated tissues are incubated for a specified duration (e.g., 24-48 hours) at 37°C and 5% CO2.

-

Endpoint Analysis:

-

Histology and Immunohistochemistry: After incubation, the tissues are fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for morphological analysis. For immunohistochemistry, sections are incubated with primary antibodies against specific proteins (e.g., collagen IV, collagen VII, laminin-5). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection and visualization under a microscope.[24][25][26][27][28]

-

Protein Extraction and Analysis: The tissue can be homogenized to extract proteins, which can then be quantified using methods like Western blotting or ELISA.

-

Quantitative Analysis of Glycosaminoglycans (GAGs) by HPLC

-

Sample Preparation: GAGs are extracted from cell culture supernatants or tissue homogenates. The samples are treated with proteases to remove the core proteins.

-

Enzymatic Digestion: The purified GAGs are digested into disaccharides using specific enzymes. For chondroitin/dermatan sulfate, chondroitinase ABC is used. For heparan sulfate, a cocktail of heparinases I, II, and III is used.[8][29][30]

-

Fluorescent Labeling: The resulting disaccharides are labeled with a fluorescent tag, such as 2-aminoacridone (B130535) (AMAC), to enhance detection sensitivity.[31][32]

-

HPLC Analysis: The fluorescently labeled disaccharides are separated and quantified using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[8][29][30] A strong anion exchange (SAX) column is typically used for separation. The elution profile is compared to that of known disaccharide standards to identify and quantify the different types of GAGs.[8]

Signaling Pathways and Molecular Interactions

The mechanism of action of (S)-Pro-xylane involves a cascade of molecular events that ultimately leads to the remodeling of the extracellular matrix.

Caption: (S)-Pro-xylane stimulates fibroblasts to increase GAG and proteoglycan synthesis, leading to enhanced skin hydration.

Caption: (S)-Pro-xylane promotes collagen synthesis, reinforcing the dermal-epidermal junction and improving skin firmness.

Caption: A generalized workflow for evaluating the efficacy of (S)-Pro-xylane in skin aging studies.

Conclusion

(S)-Pro-xylane represents a significant advancement in the field of dermo-cosmetics, with a well-documented mechanism of action that addresses key factors in skin aging. By stimulating the synthesis of glycosaminoglycans, proteoglycans, and critical collagen types, it effectively improves skin hydration, firmness, and elasticity, while reducing the appearance of wrinkles. The quantitative data from both in vitro and clinical studies provide robust evidence for its efficacy. The detailed experimental protocols outlined in this guide offer a framework for researchers and drug development professionals to further investigate and build upon the understanding of this potent anti-aging molecule. The signaling pathway diagrams provide a visual summary of its molecular interactions, highlighting its multi-faceted approach to restoring a more youthful skin architecture.

References

- 1. helenarubinstein.com [helenarubinstein.com]

- 2. Pro-Xylane in Skincare: Benefits, Mechanism & Usage 2025 [zicail.com]

- 3. us.huatengsci.com [us.huatengsci.com]

- 4. helenarubinstein.co.uk [helenarubinstein.co.uk]

- 5. hlextract.com [hlextract.com]

- 6. m.youtube.com [m.youtube.com]

- 7. sincerechemical.com [sincerechemical.com]

- 8. A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. episkin.com [episkin.com]

- 12. skinmiles.com [skinmiles.com]

- 13. episkin.com [episkin.com]

- 14. youtube.com [youtube.com]

- 15. Clinical Evaluation of a Multi-Modal Facial Serum That Addresses Hyaluronic Acid Levels in Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Determination of the Skin Anti-Aging Potential of Four-Component Plant-Based Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Modulation of collagen synthesis and its gene expression in human skin fibroblasts by tocotrienol-rich fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analysis of collagen gene expression by cultured fibroblasts in morphoea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 23. In Vitro Anti-Aging Test - CD Formulation [formulationbio.com]

- 24. biocare.net [biocare.net]

- 25. urmc.rochester.edu [urmc.rochester.edu]

- 26. researchgate.net [researchgate.net]

- 27. Immunohistochemical and mutation analyses demonstrate that procollagen VII is processed to collagen VII through removal of the NC-2 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Intravenously Injected Recombinant Human Type VII Collagen Homes to Skin Wounds and Restores Skin Integrity of Dystrophic Epidermolysis Bullosa - PMC [pmc.ncbi.nlm.nih.gov]

- 29. High-performance liquid chromatography analysis of glycosaminoglycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. [HPLC analysis of glycosaminoglycans]:Glycoscience Protocol Online Database [jcggdb.jp]

- 31. portal.research.lu.se [portal.research.lu.se]

- 32. researchgate.net [researchgate.net]

Biological Activity of C-Glycoside Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-glycoside derivatives represent a pivotal class of compounds in medicinal chemistry, distinguished by a carbon-carbon bond between the sugar moiety and the aglycone. This structural feature confers significant metabolic stability against enzymatic hydrolysis compared to their O-glycoside counterparts, leading to improved pharmacokinetic profiles.[1][2][3] This stability has made them attractive scaffolds for drug development, resulting in a diverse range of biological activities including antidiabetic, anticancer, antiviral, and anti-inflammatory effects.[1][4] This technical guide provides an in-depth overview of the core biological activities of prominent C-glycoside derivatives, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate further research and development in this promising area.

Introduction to C-Glycosides

C-glycosides are naturally occurring or synthetic compounds where a sugar is linked to an aglycone via a direct C-C bond. This contrasts with the more common O-glycosides, which feature a C-O-C glycosidic linkage. The resistance of the C-C bond to enzymatic cleavage is a key advantage, enhancing bioavailability and duration of action.[3] This has led to the successful development of C-glycoside-based drugs, most notably in the treatment of type 2 diabetes.[2][5][6] The structural diversity and broad spectrum of pharmacological activities suggest significant untapped potential for C-glycosides in treating a wide array of human diseases.[1][4]

Antidiabetic Activity: SGLT2 Inhibition

A major breakthrough in C-glycoside pharmacology is the development of selective sodium-glucose cotransporter 2 (SGLT2) inhibitors. SGLT2 is primarily expressed in the kidneys and is responsible for the reabsorption of approximately 90% of filtered glucose.[7] By inhibiting this transporter, C-glycoside drugs promote urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[8]

Canagliflozin , a prominent C-glucoside with a thiophene (B33073) ring, is a potent and selective SGLT2 inhibitor.[9] Its high selectivity for SGLT2 over the intestinal SGLT1 transporter minimizes gastrointestinal side effects.

Quantitative Data: Inhibitory Potency of Canagliflozin

The inhibitory activity of C-glycoside derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the target's activity.

| Compound | Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| Canagliflozin | Human SGLT2 | 2.2 - 4.2 | ~150-413-fold |

| Human SGLT1 | 663 |

[Source: Data compiled from multiple cell-based and cell-free assays. Actual values may vary based on experimental conditions.][9][10]

Signaling Pathway: SGLT2 Inhibition in the Renal Proximal Tubule

SGLT2 inhibitors act by competitively blocking the SGLT2 protein on the apical membrane of kidney proximal tubule cells. This prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream. The excess glucose is then excreted in the urine.

References

- 1. Recent Advances on Natural Aryl- C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis-A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In the Search of Glycoside-Based Molecules as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of gliflozins - Wikipedia [en.wikipedia.org]

- 4. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In the Search of Glycoside-Based Molecules as Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Pro-xylane and Glycosaminoglycan (GAG) Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pro-xylane, a C-xyloside derivative, has emerged as a significant bioactive compound in the field of dermatology and cosmetic science for its potent anti-aging properties. This technical guide provides an in-depth analysis of the core mechanism of (S)-Pro-xylane, focusing on its pivotal role in stimulating the synthesis of glycosaminoglycans (GAGs). This document summarizes key quantitative data, details relevant experimental protocols, and visually represents the underlying biological pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are major components of the extracellular matrix (ECM) in the skin.[1][2] They play a crucial role in maintaining skin hydration, elasticity, and structural integrity.[3] The production of GAGs, such as hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and dermatan sulfate, declines with age, contributing to the visible signs of skin aging, including wrinkles and loss of firmness.[2] (S)-Pro-xylane, also known as C-β-D-xylopyranoside-2-hydroxy-propane or hydroxypropyl tetrahydropyrantriol, is a xylose derivative designed to counteract this decline by stimulating GAG synthesis.[4][5] Unlike endogenous GAG synthesis which is initiated on a core protein, (S)-Pro-xylane acts as a primer, initiating the elongation of GAG chains independently of core protein synthesis.[5][6] This mechanism leads to an increased production of GAGs, thereby helping to restore the biomechanical properties of the skin.

Mechanism of Action of (S)-Pro-xylane

(S)-Pro-xylane functions as a biomimetic of xyloside, the initiating sugar for GAG synthesis on proteoglycans. However, as a C-glycoside, it is more resistant to enzymatic degradation.[7]

Priming of Glycosaminoglycan Synthesis

The canonical pathway of GAG synthesis begins with the enzymatic transfer of xylose to a serine residue on a core protein by xylosyltransferase.[8] (S)-Pro-xylane bypasses this initial, rate-limiting step. It penetrates the cell and acts as a soluble acceptor for the sequential addition of monosaccharides, thereby initiating the assembly of free GAG chains.[5][6] This process is independent of xylosyltransferase activity, as demonstrated in studies using xylosyltransferase-deficient cells.[6] The primary types of GAGs synthesized through this pathway are chondroitin sulfate and dermatan sulfate.[5][6]

Stimulation of Extracellular Matrix Components

Beyond its direct role in GAG synthesis, (S)-Pro-xylane has been shown to influence the expression and production of other critical ECM components. It can stimulate the synthesis of collagen types I, IV, and VII, which are essential for the structural support of the dermis and the integrity of the dermal-epidermal junction (DEJ).[3] Furthermore, it has been reported to upregulate the expression of key proteoglycans like decorin and perlecan (B1176706), which play roles in collagen fibrillogenesis and basement membrane organization, respectively.[9][10]

Quantitative Data on the Effects of (S)-Pro-xylane

The following tables summarize the quantitative effects of (S)-Pro-xylane on various cellular and molecular parameters as reported in scientific literature.

Table 1: Effect of (S)-Pro-xylane on Sulfated Glycosaminoglycan (sGAG) Secretion in Normal Human Epidermal Keratinocytes (NHEK) [1][6]

| Treatment Time | (S)-Pro-xylane Concentration (mM) | Mean Secreted sGAG (µg/mL) |

| 24 hours | 0 (Control) | Not Detected |

| 0.3 | Not specified in source | |

| 1 | 8.0 | |

| 48 hours | 0 (Control) | Not Detected |

| 0.3 | Not specified in source | |

| 1 | 10.6 |

Table 2: Dose-Dependent Effect of (S)-Pro-xylane on sGAG Secretion in NHEK after 24 hours [1][6]

| (S)-Pro-xylane Concentration (mM) | Mean Secreted sGAG (µg/mL) |

| 0 (Control) | Not Detected |

| 0.01 | Not Detected |

| 0.1 | Detectable |

| 1 | ~8.0 |

| 10 | >8.0 |

Table 3: Effect of Pro-xylane on Collagen I and Hyaluronic Acid (HA) Secretion in Normal Human Dermal Fibroblasts (NHDF)

| Treatment | Concentration | Collagen I Secretion (% of Control) | HA Secretion (% of Control) |

| Pro-xylane | 5 µM | 106% | 133.7% |

| 1 mM | 148.1% | 166.3% |

Table 4: Effect of Pro-xylane on Matrix Metalloproteinase-1 (MMP-1) Secretion in NHDF

| Treatment | Concentration | MMP-1 Secretion (% of Control) |

| Pro-xylane | 5 µM | Minor inhibitory effect |

| 1 mM | Minor inhibitory effect |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of (S)-Pro-xylane's effects on GAG synthesis.

Cell Culture and Treatment

-

Cell Lines: Normal Human Epidermal Keratinocytes (NHEK) and Normal Human Dermal Fibroblasts (NHDF) are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for fibroblasts, Keratinocyte-SFM for keratinocytes) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

(S)-Pro-xylane Treatment: (S)-Pro-xylane is dissolved in the culture medium to the desired concentrations (e.g., 0.1 mM to 10 mM). Cells are grown to approximately 80% confluency before treatment for a specified duration (e.g., 24 or 48 hours).[6]

Quantification of Sulfated Glycosaminoglycans (Blyscan™ Assay)[6][11][12][13][14][15]

The Blyscan™ assay is a quantitative dye-binding method for the analysis of sulfated GAGs.

-

Principle: The assay utilizes the 1,9-dimethylmethylene blue (DMMB) dye, which specifically binds to sulfated polysaccharides. The resulting GAG-dye complex precipitates and can be quantified spectrophotometrically after dissociation.

-

Procedure:

-

Sample Preparation: Conditioned culture media or cell lysates are collected. For solid tissues or ECM deposits, a papain digestion step is required to solubilize the sGAGs.

-

Dye Binding: 100 µL of the sample is mixed with 1.0 mL of Blyscan dye reagent in a microcentrifuge tube.

-

Incubation: The tubes are mixed and incubated for 30 minutes at room temperature to allow the formation and precipitation of the sGAG-dye complex.

-

Centrifugation: The tubes are centrifuged at 12,000 rpm for 10 minutes to pellet the complex.

-

Washing: The supernatant (containing unbound dye) is discarded, and the pellet is washed.

-

Dissociation: 1.0 mL of the dissociation reagent is added to the pellet to release the bound dye.

-

Quantification: The absorbance of the dissociated dye solution is measured at 656 nm. The concentration of sGAG is determined by comparing the absorbance to a standard curve generated using known concentrations of chondroitin sulfate.

-

Immunohistochemistry for Collagen IV and VII[16][17]

This protocol is used to visualize the expression and localization of collagen types IV and VII in skin tissue or 3D skin equivalents.

-

Principle: Specific primary antibodies bind to the target collagen proteins. A secondary antibody conjugated to a fluorescent dye or an enzyme then binds to the primary antibody, allowing for visualization by microscopy.

-

Procedure:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated. For frozen sections, fixation with cold acetone (B3395972) is performed.

-

Antigen Retrieval: For paraffin (B1166041) sections, antigen retrieval is often necessary to unmask the epitopes. This is typically done by heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer or by enzymatic digestion with pepsin.

-

Blocking: Non-specific antibody binding is blocked by incubating the sections in a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: The sections are incubated with the primary antibody against collagen IV or VII at a specific dilution overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently labeled or enzyme-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: For immunofluorescence, the sections are mounted with a mounting medium containing DAPI for nuclear counterstaining and visualized using a fluorescence microscope. For immunohistochemistry with an enzyme-conjugated secondary, a substrate solution is added to produce a colored precipitate, which is then visualized under a light microscope.

-

In Vitro 3D Full-Thickness Skin Equivalent Model[18][19][20][21]

This model provides a more physiologically relevant system to study the effects of topical compounds.

-

Dermal Equivalent Preparation: Human dermal fibroblasts are seeded into a collagen I matrix. The fibroblasts contract the collagen gel over several days to form a dermal equivalent.

-

Epidermal Seeding: Human epidermal keratinocytes are seeded onto the surface of the dermal equivalent.

-

Air-Liquid Interface Culture: After the keratinocytes form a confluent layer, the construct is raised to an air-liquid interface to promote epidermal stratification and differentiation. The culture is maintained for approximately two weeks.

-

Treatment and Analysis: (S)-Pro-xylane can be applied topically to the epidermal surface or added to the culture medium. The skin equivalents can then be harvested for histological analysis, immunohistochemistry, or biochemical assays.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycosaminoglycans: Sweet as Sugar Targets for Topical Skin Anti-Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hlextract.com [hlextract.com]

- 4. Exogenous Addition of a C-Xylopyranoside Derivative Stimulates Keratinocyte Dermatan Sulfate Synthesis and Promotes Migration | PLOS One [journals.plos.org]

- 5. dovepress.com [dovepress.com]

- 6. Exogenous Addition of a C-Xylopyranoside Derivative Stimulates Keratinocyte Dermatan Sulfate Synthesis and Promotes Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xylosyltransferase I mediates the synthesis of proteoglycans with long glycosaminoglycan chains and controls chondrocyte hypertrophy and collagen fibers organization of in the growth plate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of extracellular matrix proteoglycans perlecan and decorin in carbon-tetrachloride-injured rat liver and in isolated liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biovendor.com [biovendor.com]

The Role of (S)-Pro-xylane in Extracellular Matrix Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pro-xylane, a C-glycoside derivative of xylose, has emerged as a significant modulator of the extracellular matrix (ECM), playing a crucial role in skin homeostasis and the mitigation of age-related dermal changes. This technical guide provides an in-depth analysis of the mechanism of action of (S)-Pro-xylane, focusing on its ability to stimulate the synthesis of key ECM components, including glycosaminoglycans (GAGs) and collagens. This document summarizes quantitative data from in vitro studies, details relevant experimental protocols for assessing its efficacy, and visualizes the key signaling pathways involved in its biological activity.

Introduction

The extracellular matrix is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Its integrity is paramount for tissue health, and its degradation is a hallmark of aging, leading to wrinkles, loss of elasticity, and reduced hydration. (S)-Pro-xylane, a synthetically derived xylose derivative, has been identified as a potent agent for reinforcing the ECM.[1][2] It is a bioactive C-glycoside that can be absorbed transdermally and acts by targeting the biosynthesis of GAGs and promoting collagen production.[1] This guide will explore the multifaceted role of (S)-Pro-xylane in maintaining and restoring ECM homeostasis.

Mechanism of Action

(S)-Pro-xylane primarily functions by acting as a biomimetic of xyloside, the natural initiator of GAG chain synthesis. In the biosynthesis of proteoglycans, GAG chains are typically attached to a core protein via a xylose residue. (S)-Pro-xylane, being a C-glycoside, can penetrate the cell membrane and act as an artificial primer for the assembly of GAG chains, bypassing the need for a core protein.[3][4] This leads to a significant increase in the production of free GAG chains, which are then secreted into the extracellular space.[3][4]

Stimulation of Glycosaminoglycan (GAG) Synthesis

(S)-Pro-xylane has been shown to potently stimulate the synthesis of GAGs, particularly chondroitin (B13769445) sulfate (B86663) (CS) and dermatan sulfate (DS), in fibroblasts.[5] In vitro studies on reconstituted dermis have demonstrated a significant increase in GAGs in the extracellular medium following treatment with a C-xyloside like (S)-Pro-xylane.[5] These newly synthesized GAGs, however, exhibit altered structural features, including reduced chain size and increased O-sulfation.[5]

Promotion of Collagen Synthesis

In addition to its profound effect on GAGs, (S)-Pro-xylane also promotes the synthesis of key collagens that are crucial for the structural integrity of the dermal-epidermal junction (DEJ) and the dermis. It has been shown to upregulate the deposition of Collagen IV and Collagen VII, which are essential for anchoring the epidermis to the dermis.[2] Furthermore, it stimulates the synthesis of dermal collagen, including the abundant Type I collagen.[6]

Quantitative Effects on ECM Components

The efficacy of (S)-Pro-xylane in stimulating the production of ECM components has been quantified in several in vitro studies. The following tables summarize the key findings.

| Component | Cell/Tissue Model | Concentration | Fold Increase | Reference |

| Glycosaminoglycans (GAGs) | Reconstituted Dermis | Not Specified | 15-fold | [5] |

Table 1: Effect of (S)-Pro-xylane (C-Xyloside) on Glycosaminoglycan (GAG) Production

| Component | Cell Model | Concentration | % Increase (vs. Control) | Reference |

| Type I Collagen (Col I) | Normal Human Dermal Fibroblasts (NHDF) | 5 µM | 106% | [7] |

| Type I Collagen (Col I) | Normal Human Dermal Fibroblasts (NHDF) | 1 mM | 148.1% | [7] |

| Hyaluronic Acid (HA) | Normal Human Dermal Fibroblasts (NHDF) | 5 µM | 133.7% | [7] |

| Hyaluronic Acid (HA) | Normal Human Dermal Fibroblasts (NHDF) | 1 mM | 166.3% | [7] |

Table 2: Effect of (S)-Pro-xylane on Type I Collagen and Hyaluronic Acid Secretion

Signaling Pathways

(S)-Pro-xylane's influence on the ECM is mediated through specific signaling pathways. A key pathway involves the Fibroblast Growth Factor (FGF) signaling, particularly FGF-10. (S)-Pro-xylane-induced GAGs, especially dermatan sulfate, can act as cofactors for FGF-10, enhancing its ability to stimulate keratinocyte migration and proliferation through the FGF receptor 2-IIIb (FGFR2-IIIb).[4][8] Furthermore, (S)-Pro-xylane has been shown to induce the expression of CD44, a key cell surface receptor for hyaluronic acid, and syndecan-1, a transmembrane heparan sulfate proteoglycan.[2][9] These molecules are critical for cell-matrix interactions, wound healing, and maintaining ECM structure.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of (S)-Pro-xylane's effects on the extracellular matrix.

In Vitro Human Dermal Fibroblast Culture and Treatment

-

Cell Culture: Normal Human Dermal Fibroblasts (NHDFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: For experiments, fibroblasts are seeded into 6-well plates at a density of 1 x 10^5 cells per well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is then replaced with fresh medium containing various concentrations of (S)-Pro-xylane (e.g., 5 µM and 1 mM). A vehicle control (the solvent used to dissolve (S)-Pro-xylane) is also included.

-

Incubation: Cells are incubated with the treatment for a specified period (e.g., 48 or 72 hours) before analysis.

Quantification of Type I Collagen Synthesis (Sirius Red Assay)

-

Sample Collection: After the treatment period, the cell culture supernatant is collected to measure secreted collagen. The cell layer is washed with Phosphate-Buffered Saline (PBS).

-

Staining of Secreted Collagen:

-

To 100 µL of culture supernatant, 500 µL of Sirius Red solution (0.1% Direct Red 80 in picric acid) is added.

-

The mixture is incubated at room temperature for 30 minutes with gentle shaking.

-

The collagen-dye precipitate is pelleted by centrifugation at 12,000 x g for 10 minutes.

-

The supernatant is discarded, and the pellet is washed with 0.1 M HCl to remove unbound dye.

-

The pellet is then dissolved in 0.5 M NaOH.

-

-

Quantification: The absorbance of the dissolved pellet is measured at 540 nm using a microplate reader. A standard curve is generated using known concentrations of purified Type I collagen.

Quantification of Sulfated Glycosaminoglycan (sGAG) Synthesis (DMMB Assay)

-

Sample Preparation:

-

After treatment, the culture medium is collected, and the cell layer is lysed using a papain digestion solution (0.1 M sodium acetate, 5 mM EDTA, 5 mM L-cysteine-HCl, and 125 µg/mL papain) at 60°C for 3 hours.

-

-

DMMB Reaction:

-

Aliquots of the digested cell lysate or culture medium are mixed with a 1,9-dimethylmethylene blue (DMMB) dye solution.

-

The mixture is incubated at room temperature for 30 minutes.

-

-

Quantification:

-

The absorbance is measured at 525 nm.

-

A standard curve is prepared using known concentrations of chondroitin sulfate.

-

The sGAG content is normalized to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

-

Conclusion

(S)-Pro-xylane demonstrates a significant and multifaceted role in the maintenance of extracellular matrix homeostasis. Its ability to act as a primer for GAG synthesis, leading to a substantial increase in their production, coupled with its capacity to stimulate the synthesis of critical collagens, underscores its potential as a potent agent in dermatology and cosmetic science. The elucidation of its mechanism of action, particularly its interplay with the FGF signaling pathway and key cell surface receptors, provides a strong scientific basis for its application in addressing the signs of skin aging. The experimental protocols detailed herein offer a framework for the continued investigation and validation of (S)-Pro-xylane and other novel ECM-modulating compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pro-xylane (Hydroxypropyl Tetrahydropyrantriol) [benchchem.com]

- 7. Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine: A Comprehensive In Vitro and In Vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FGF-10 and specific structural elements of dermatan sulfate size and sulfation promote maximal keratinocyte migration and cellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of proteoglycans and hyaluronan during wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel mechanism in wound healing: Laminin 332 drives MMP9/14 activity by recruiting syndecan-1 and CD44 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-Pro-xylane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pro-xylane, chemically known as (2S,3R,4S,5R)-2-[(2S)-2-hydroxypropyl]oxane-3,4,5-triol, is the S-enantiomer of Pro-xylane, a C-glycoside derivative of xylose.[1][2] Developed as a biomimetic molecule, it is a significant anti-aging active ingredient designed to counteract the signs of skin aging by stimulating the biosynthesis of essential components of the extracellular matrix (ECM).[3][4] Synthesized from beech wood-derived xylose using an environmentally friendly, "green chemistry" process, Pro-xylane acts as an activator of glycosaminoglycan (GAGs) synthesis, which is crucial for maintaining skin hydration, elasticity, and structural integrity.[3][5] Its small molecular weight allows for effective penetration into the skin, where it targets the epidermis, dermis, and the dermal-epidermal junction (DEJ).[6][7]

Physicochemical Properties

The fundamental properties of (S)-Pro-xylane are summarized below. These characteristics are critical for formulation development and understanding its bioavailability.

| Property | Value |

| Molecular Formula | C₈H₁₆O₅ |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | (2S,3R,4S,5R)-2-[(2S)-2-hydroxypropyl]oxane-3,4,5-triol |

| CAS Number | 868156-46-1 |

| Appearance | White to off-white solid powder |

| Solubility | DMSO: 250 mg/mL (1300.66 mM) |

| LogP | -1.8 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 5 |

(Data sourced from PubChem CID 59696975)[8]

Synthesis of Pro-xylane

Pro-xylane is synthesized via a two-step chemical process that adheres to the principles of green chemistry, primarily using water as a solvent.[9] This method ensures a more sustainable and environmentally friendly production cycle compared to traditional organic synthesis routes.

Synthesis Workflow

The synthesis begins with D-xylose, a natural sugar sustainably sourced from beech trees.[10]

Experimental Protocol: Chemical Synthesis

-

Step 1: C-Glycosylation (Knoevenagel Condensation) : D-xylose is reacted with acetylacetone in an alkaline aqueous solution.[11] Initially, strong bases like sodium hydroxide (B78521) were used, but newer methods employ milder bases such as sodium carbonate or anion exchange resins to improve yield and safety.[11] This condensation reaction forms the C-glycosidic bond, resulting in a ketone intermediate, 1-C-(β-D-xylopyranosyl)-acetone.[11][12]

-

Step 2: Reduction : The carbonyl group of the ketone intermediate is then reduced.[11] This can be achieved using reducing agents like sodium borohydride or through catalytic hydrogenation with catalysts such as Ruthenium on carbon (Ru/C).[10] The reduction of the ketone yields the final diol product, Pro-xylane.[11] The (S)-enantiomer, (S)-Pro-xylane, which demonstrates superior biological activity, can be obtained through stereoselective synthesis methods, such as using specific catalysts like [RuCl(cymene)(S-BINAP)]Cl during hydrogenation.[13][14]

Mechanism of Action

Pro-xylane exerts its anti-aging effects by stimulating the production of key molecules in the skin's extracellular matrix (ECM), particularly Glycosaminoglycans (GAGs) and specific types of collagen. This action helps to restructure and reinforce the skin's support tissues.[6][15]

Signaling Pathway and Cellular Effects

Pro-xylane functions at multiple levels within the skin:

-

In the Epidermis : It promotes the synthesis of GAGs, such as hyaluronic acid, and up-regulates the expression of GAG receptors like CD44.[6] This enhances the skin's ability to retain moisture, improves barrier function, and reduces transepidermal water loss.[6]

-

At the Dermal-Epidermal Junction (DEJ) : The DEJ is a critical interface that connects the epidermis to the dermis. Pro-xylane stimulates the production of key structural proteins within the DEJ, including Collagen IV and Collagen VII.[7][16] This strengthens the connection, improving skin cohesion and reducing sagging.[16]

-

In the Dermis : It stimulates dermal fibroblasts to produce GAGs and also boosts the synthesis of pro-collagen I and fibrillin-1.[6] These molecules are fundamental components of the dermal ECM, contributing directly to the skin's firmness and elasticity.[6][7]

Experimental Evidence and Protocols

The efficacy of Pro-xylane has been substantiated through both in vitro and in vivo studies.

In Vitro Studies on Reconstructed Skin Models

In vitro testing often utilizes reconstructed human skin models (e.g., Episkin™, SkinEthic™) to assess the biological effects of topical compounds in a system that mimics human skin architecture.[9][17]

Experimental Protocol Outline: Reconstructed Skin Model

-

Model Preparation : A full-thickness or epidermal skin equivalent is cultured. This involves seeding human keratinocytes (and fibroblasts for full-thickness models) onto a substrate (e.g., de-epidermized dermis or a polycarbonate filter) and culturing them at the air-liquid interface to promote stratification and differentiation, forming a structure analogous to human epidermis.[18][19][20]

-

Topical Application : A formulation containing Pro-xylane is applied topically to the surface of the reconstructed tissue. A control formulation (vehicle) is applied to a separate set of tissues.

-

Incubation : The tissues are incubated for a defined period (e.g., 24-48 hours) to allow for the penetration and action of the active ingredient.[21]

-

Endpoint Analysis : Following incubation, the tissues are harvested for analysis. Common endpoints include:

-

Histology/Immunohistochemistry : Tissues are fixed, sectioned, and stained (e.g., with antibodies for Collagen IV, Collagen VII, or GAGs) to visualize changes in tissue structure and protein expression.[9][17]

-

Gene Expression Analysis : RNA is extracted from the tissue, and qPCR is performed to quantify the expression of genes related to GAG synthesis and ECM proteins.

-

Biochemical Assays : Tissues can be homogenized to quantify the total amount of synthesized GAGs (e.g., via Blyscan™ assay).

-

Studies using these models have shown that Pro-xylane stimulates GAG production and the synthesis of type VII collagen at the DEJ.[9]

In Vivo Clinical Studies

A key study investigated the effects of a topical serum containing 3% Pro-xylane on the skin of post-menopausal women, a demographic where estrogen deprivation leads to decreased collagen synthesis, reduced elasticity, and increased dryness.[22][23]

Clinical Trial Protocol: Study on Post-Menopausal Women

-

Study Design : A multicentre, prospective, randomized, evaluator-blinded study.[22][24]

-

Participants : 240 healthy, post-menopausal Caucasian women (aged 55-65) with clinical signs of skin aging and dryness.[22]

-

Intervention : Participants were divided into two groups.

-

Group A: Applied a serum containing 3% Pro-xylane plus a moisturizing cream.

-

Group B: Applied the moisturizing cream alone (control).

-

-

Duration : 60 days of daily application.[22]

-

Assessments :

-

Clinical Scoring : Dermatologists assessed signs of aging (e.g., facial ptosis, nasolabial folds) using photonumeric scales at Day 0 and Day 60.[22]

-

Lipid Analysis : Quantitative analysis of skin surface lipids (sebum and epidermal lipids) was performed.[22]

-

Subject Self-Assessment : Participants reported their perception of improvement in skin characteristics.[22]

-

Quantitative Data Summary

The aforementioned clinical study yielded statistically significant quantitative improvements in the composition of skin surface lipids in the Pro-xylane group compared to the control group after 60 days.[22]

| Lipid Component | % Increase in Pro-xylane Group (vs. Control) | Statistical Significance |

| Total Lipid Weight | +19% | p < 0.05 |

| Squalene | +16% | p < 0.05 |

| Sterols | +27% | p < 0.05 |

| Free Fatty Acids | +34% | p < 0.05 |

| Wax Esters | +56% | p < 0.05 |

| Glycerides | +98% | p < 0.05 |

| Neutral Lipids | +49% | p < 0.05 |

(Data from Bouloc A, et al., Acta Derm Venereol, 2017)[22]

These results indicate that Pro-xylane not only improves visible signs of aging but also helps restore the skin's lipid profile, which is crucial for barrier function and is often compromised in menopausal skin.[22][25]

Conclusion

(S)-Pro-xylane is a well-characterized, synthetically accessible C-glycoside with a clear mechanism of action centered on the stimulation of GAGs and structural collagens. Its development via green chemistry principles and robust validation through in vitro and in vivo clinical trials underscore its significance as a potent and versatile active ingredient for addressing the multifaceted nature of skin aging. The quantitative evidence demonstrates its ability to significantly improve skin structure, function, and composition, making it a valuable tool for researchers and professionals in the fields of dermatology and cosmetic science.

References

- 1. Pro-xylane | Hydroxypropyl tetrahydropyrantriol | TargetMol [targetmol.com]

- 2. (S)-Pro-xylane|CAS 868156-46-1|DC Chemicals [dcchemicals.com]

- 3. Pro-xylane Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Pro-Xylane in Skincare: Benefits, Mechanism & Usage 2025 [zicail.com]

- 5. helenarubinstein.co.uk [helenarubinstein.co.uk]

- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 7. us.huatengsci.com [us.huatengsci.com]

- 8. (S)-Pro-xylane | C8H16O5 | CID 59696975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sincerechemical.com [sincerechemical.com]

- 11. guidechem.com [guidechem.com]

- 12. [PDF] Synthesis of Pro-Xylane: a new biologically active C-glycoside in aqueous media. | Semantic Scholar [semanticscholar.org]

- 13. (S)-Pro-xylane CAS#: 868156-46-1 [m.chemicalbook.com]

- 14. (S)-Pro-xylane | 868156-46-1 [chemicalbook.com]

- 15. hlextract.com [hlextract.com]

- 16. Page loading... [wap.guidechem.com]

- 17. medicaljournalssweden.se [medicaljournalssweden.se]

- 18. Skin Equivalent Models: Protocols for In Vitro Reconstruction for Dermal Toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol to reconstruct an in vitro 3D full-thickness skin equivalent model with collagen I in 6- and 12-well inserts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. toxicology.org [toxicology.org]

- 22. A Compensating Skin Care Complex Containing Pro-xylane in Menopausal Women: Results from a Multicentre, Evaluator-blinded, Randomized Study | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 23. A Compensating Skin Care Complex Containing Pro-xylane in Menopausal Women: Results from a Multicentre, Evaluator-blinded, Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Compensating Skin Care Complex Containing Pro-xylane in Menopausal Women: Results from a Multicentre, Evaluator-blinded, Randomized Study - QIMA Life Sciences [qima-lifesciences.com]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biochemical Pathway of (S)-Pro-xylane Activity

Abstract

(S)-Pro-xylane, the stereospecific S-enantiomer of Hydroxypropyl Tetrahydropyrantriol, is a bioactive C-glycoside derived from xylose through principles of green chemistry.[1][2][3] Its primary mechanism of action involves serving as a biomimetic primer for the synthesis of glycosaminoglycans (GAGs), crucial components of the skin's extracellular matrix (ECM).[4][5][6] By directly initiating the assembly of GAG chains, (S)-Pro-xylane bypasses the conventional, rate-limiting synthesis on core proteins, leading to a significant upregulation of GAGs, particularly chondroitin (B13769445)/dermatan sulfate (B86663) and hyaluronic acid.[7][8][9] This activity triggers a cascade of downstream effects, including the enhanced production of key structural proteins such as Collagen Types I, IV, and VII, and proteoglycans like syndecans.[10][11][12] The cumulative result is a reinforcement of the ECM, a strengthening of the dermal-epidermal junction (DEJ), and a measurable improvement in the biomechanical properties of the skin, including elasticity and hydration.[10][13][14] This document provides a detailed overview of this biochemical pathway, supported by quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Introduction

The Extracellular Matrix (ECM) and Skin Aging

The structural and functional integrity of the skin is maintained by the extracellular matrix (ECM), a complex network of macromolecules primarily composed of collagens, elastin, proteoglycans, and glycosaminoglycans (GAGs).[8] GAGs, such as hyaluronic acid and dermatan sulfate, are long unbranched polysaccharides that, due to their hydrophilic nature, are critical for maintaining skin hydration, turgor, and resilience.[10][11] During the aging process, the synthesis of these vital ECM components diminishes, while degradation by enzymes like matrix metalloproteinases (MMPs) increases, leading to a loss of structural integrity, reduced hydration, and the formation of wrinkles.[2][8]

(S)-Pro-xylane: A Bioactive C-Glycoside

(S)-Pro-xylane (CAS: 868156-46-1) is a C-glycoside derivative of xylose, a natural sugar sustainably sourced from beech wood.[2][3] It is synthesized via a two-step "green chemistry" process, making it an environmentally friendly active ingredient.[2][3] As a C-glycoside, it possesses enhanced metabolic stability compared to naturally occurring O-glycosides.[9][15] Research has identified the (β, S) conformation as the dominant and more biologically active form of the molecule, which is the focus of this guide.[2][11]

Core Mechanism of Action: Priming Glycosaminoglycan (GAG) Synthesis

The foundational activity of (S)-Pro-xylane stems from its function as a C-xyloside, which directly initiates GAG biosynthesis.

Bypassing Canonical Proteoglycan Synthesis